molecular formula C5H13O2P B091012 Diethyl methylphosphonite CAS No. 15715-41-0

Diethyl methylphosphonite

Cat. No. B091012
CAS RN: 15715-41-0
M. Wt: 136.13 g/mol
InChI Key: NSSMTQDEWVTEKN-UHFFFAOYSA-N
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Description

Diethyl methylphosphonite (DEMP) is an organophosphorus compound with a variety of uses in the laboratory and in scientific research. It is a colorless, odorless, and tasteless liquid that is highly soluble in both water and organic solvents. It has a molecular formula of C4H10OP and a molecular weight of 106.2 g/mol. DEMP is a versatile compound with a wide range of applications in the laboratory and in research in fields such as chemistry, biology, and pharmacology.

Scientific Research Applications

  • Hydrolysis Studies : Daugherty, Eychaner, and Stevens (1968) examined the hydrolysis reactions of diethyl methylphosphonite, identifying products such as ethyl hydrogen methylphosphinate and dihydrogen methylphosphinate. They utilized proton nuclear magnetic resonance for their analysis (Daugherty, Eychaner, & Stevens, 1968).

  • Corrosion Inhibition : Gupta et al. (2017) explored α-aminophosphonates, including derivatives of this compound, as corrosion inhibitors for mild steel in hydrochloric acid, finding significant inhibition efficiency (Gupta et al., 2017).

  • Anticorrosion Properties : Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and evaluated their effectiveness as corrosion inhibitors on carbon steel in a hydrochloric acid medium, observing notable inhibition performance (Moumeni et al., 2020).

  • Chelating Systems for Metal Recovery : Dougourikoye et al. (2020) described the synthesis of diethyl ((diphenylphosphoryl)methyl)phosphonate as potential chelating systems for the recovery of strategic metals (Dougourikoye et al., 2020).

  • Structural and Antioxidant Properties : Naidu et al. (2012) synthesized a series of α-hydroxyphosphonates, including derivatives of this compound, and evaluated their antioxidant properties, with some showing promising activity (Naidu et al., 2012).

  • Herbicidal Activity : Xiao, Li, and Shi (2008) synthesized this compound derivatives and evaluated their herbicidal activity against various plants, showing potential as herbicides (Xiao, Li, & Shi, 2008).

  • Thermal Decomposition : Nguyen et al. (2014) explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including this compound, for flame retardant applications (Nguyen et al., 2014).

  • Toxicity Studies : Blumbach et al. (2000) investigated the biotransformation and renal toxicity of diethyl ethyl- and dimethyl methylphosphonate in male rats, contributing to understanding the toxicology of these compounds (Blumbach et al., 2000).

Safety and Hazards

Diethyl methylphosphonite is classified as a flammable liquid and is harmful if swallowed . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .

Mechanism of Action

Target of Action

Diethyl methylphosphonite (DEMP) is a versatile compound used in various chemical reactions. It serves as a mild reducing reagent in the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters . It can also be used in the synthesis of β-carboxamido-phosphon(in)ic acids, which are potential inhibitors of human mast cell chymase . Thus, the primary targets of DEMP are these biochemical compounds that it interacts with during these reactions.

Mode of Action

The mode of action of DEMP involves its interaction with its targets to facilitate specific chemical reactions. For instance, in the synthesis of β-carboxamido-phosphon(in)ic acids, DEMP acts as a reagent that contributes to the formation of these potential inhibitors . .

Biochemical Pathways

DEMP is involved in various biochemical pathways due to its role as a reagent in different chemical reactions. For instance, it plays a role in the oxalimide cyclization pathway of oxalylazetidinonyl thiocarbonates and thioesters . It is also involved in the synthesis pathway of β-carboxamido-phosphon(in)ic acids . The downstream effects of these pathways depend on the specific reactions and the resulting compounds.

Result of Action

The result of DEMP’s action is the facilitation of specific chemical reactions, leading to the formation of desired compounds. For example, it aids in the synthesis of β-carboxamido-phosphon(in)ic acids, potential inhibitors of human mast cell chymase . Therefore, the molecular and cellular effects of DEMP’s action are primarily seen in the products of the reactions it facilitates.

Action Environment

The action, efficacy, and stability of DEMP can be influenced by various environmental factors. These include the presence of other reagents, temperature, pH, and the specific conditions of the reactions it is involved in. For instance, DEMP is known to be air and moisture sensitive, which means its stability and effectiveness can be affected by exposure to air and moisture .

properties

IUPAC Name

diethoxy(methyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSMTQDEWVTEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2P
Record name DIETHYL METHYLPHOSPHONITE
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DSSTOX Substance ID

DTXSID6065927
Record name Phosphonous acid, methyl-, diethyl ester
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Molecular Weight

136.13 g/mol
Source PubChem
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Physical Description

This material has many uses, including as a chemical weapon precursor.
Record name DIETHYL METHYLPHOSPHONITE
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CAS RN

15715-41-0
Record name DIETHYL METHYLPHOSPHONITE
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Record name Diethyl methylphosphonite
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, P-methyl-, diethyl ester
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Record name Phosphonous acid, methyl-, diethyl ester
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Record name O,O-diethyl methylphosphonite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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